molecular formula C18H22FN3O3 B2979640 4-Acetyl-5-(4-fluoro-phenyl)-3-hydroxy-1-(2-pipezin-1-yl-ethyl)-1,5-dihydro-pyrrol-2-one CAS No. 309724-51-4

4-Acetyl-5-(4-fluoro-phenyl)-3-hydroxy-1-(2-pipezin-1-yl-ethyl)-1,5-dihydro-pyrrol-2-one

Cat. No.: B2979640
CAS No.: 309724-51-4
M. Wt: 347.39
InChI Key: IRCGIVYTIDNSEY-UHFFFAOYSA-N
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Description

This compound belongs to the 1,5-dihydro-pyrrol-2-one class, characterized by a five-membered lactam ring with diverse substituents influencing pharmacological and physicochemical properties. Key structural features include:

  • 4-Acetyl group: A common motif in pyrrolidinone derivatives, often linked to electronic effects and hydrogen-bonding interactions .
  • 3-Hydroxy group: Contributes to hydrogen-bonding networks, critical for target binding .
  • 1-(2-Piperazin-1-yl-ethyl): The piperazine moiety introduces basicity and hydrogen-bonding capacity, which may enhance solubility and receptor selectivity .

Properties

IUPAC Name

3-acetyl-2-(4-fluorophenyl)-4-hydroxy-1-(2-piperazin-1-ylethyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O3/c1-12(23)15-16(13-2-4-14(19)5-3-13)22(18(25)17(15)24)11-10-21-8-6-20-7-9-21/h2-5,16,20,24H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCGIVYTIDNSEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)F)CCN3CCNCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-5-(4-fluoro-phenyl)-3-hydroxy-1-(2-pipezin-1-yl-ethyl)-1,5-dihydro-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The initial step involves the cyclization of appropriate precursors to form the pyrrolidine ring. This can be achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This step often requires the use of a fluorinated benzene derivative and a suitable nucleophile.

    Attachment of the Piperazine Moiety: The piperazine moiety is typically attached through a nucleophilic substitution reaction, where a piperazine derivative reacts with an appropriate electrophile.

    Acetylation and Hydroxylation: The final steps involve the acetylation of the pyrrolidine ring and the hydroxylation of the compound to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Halogenated derivatives can be used as starting materials for these reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenated derivatives, Nucleophiles such as amines and alcohols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group produces an alcohol.

Scientific Research Applications

4-Acetyl-5-(4-fluoro-phenyl)-3-hydroxy-1-(2-pipezin-1-yl-ethyl)-1,5-dihydro-pyrrol-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can serve as a lead compound for the development of new drugs.

    Medicine: Research is ongoing to investigate its potential therapeutic applications. It may act on specific molecular targets and pathways, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Acetyl-5-(4-fluoro-phenyl)-3-hydroxy-1-(2-pipezin-1-yl-ethyl)-1,5-dihydro-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights structural variations and their implications:

Compound Name Key Substituents Molecular Weight Notable Properties/Findings References
Target Compound : 4-Acetyl-5-(4-fluoro-phenyl)-3-hydroxy-1-(2-piperazin-1-yl-ethyl)-1,5-dihydro-pyrrol-2-one 4-Acetyl, 5-(4-fluoro-phenyl), 1-(2-piperazin-1-yl-ethyl) ~408* Piperazine substituent may enhance solubility and CNS penetration; fluorine improves metabolic stability.
Entry 90 () : 4-Acetyl-5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxybenzyl) 1-(3-Methoxybenzyl) 356 Methoxybenzyl group increases lipophilicity but reduces basicity compared to piperazine; lower solubility observed in analogs .
Compound 42 () : 3-Hydroxy-1-(2-hydroxy-propyl)-5-(4-isopropyl-phenyl)-4-(6-methyl-pyridine-3-carbonyl) 4-(6-Methyl-pyridine-3-carbonyl), 1-(2-hydroxy-propyl) 395 Pyridine carbonyl enhances π-π stacking; hydroxypropyl improves aqueous solubility (mp 234–236°C) .
Entry 20 () : 4-Acetyl-5-(4-bromophenyl)-3-hydroxy-1-(4-methylphenyl) 5-(4-Bromophenyl), 1-(4-methylphenyl) 416 Bromine increases molecular weight and halogen bonding potential; methylphenyl reduces polarity, affecting membrane permeability .
: 5-(2-Fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[4-(prop-2-en-1-yloxy)benzoyl] 5-(2-Fluorophenyl), 1-(2-methoxyethyl), 4-[4-(allyloxy)benzoyl] ~426* Ortho-fluorine reduces steric hindrance compared to para-fluorine; allyloxybenzoyl may enhance receptor affinity .

*Molecular weights estimated based on similar structures.

Key Comparative Insights

Substituent Effects on Solubility :

  • The piperazine-ethyl group in the target compound likely improves water solubility compared to hydrophobic substituents like 3-methoxybenzyl () or 4-methylphenyl () .
  • Hydroxypropyl or methoxyethyl groups () balance lipophilicity and solubility, as seen in their moderate melting points (128–238°C) .

Electron-Donating/Accepting Groups :

  • 4-Acetyl and pyridine carbonyl () facilitate hydrogen bonding and π-π interactions, critical for target engagement .
  • Halogen substituents (e.g., 4-fluorophenyl vs. 4-bromophenyl) influence steric and electronic properties; fluorine’s smaller size may reduce steric hindrance compared to bromine .

Biological Activity :

  • Piperazine-containing derivatives (e.g., ) are associated with CNS activity due to their ability to cross the blood-brain barrier .
  • Fluorinated analogs () show enhanced metabolic stability, a key advantage in drug development .

Research Findings

  • SAR Studies : Modifications at the 1-position (e.g., piperazine vs. hydroxypropyl) significantly alter receptor binding and pharmacokinetics .
  • Thermal Stability : Compounds with rigid substituents (e.g., pyridine carbonyl in ) exhibit higher melting points (>200°C), suggesting crystalline stability .

Biological Activity

Basic Information

PropertyDetails
Molecular Formula C18H22FN3O3
Molecular Weight 347.38 g/mol
CAS Number 309724-51-4
MDL Number MFCD01871804

Structural Characteristics

The compound features a pyrrolidine core with substitutions that include an acetyl group, a hydroxy group, and a p-fluorophenyl moiety, contributing to its unique chemical behavior and potential pharmacological properties.

Research indicates that compounds similar to 4-Acetyl-5-(4-fluoro-phenyl)-3-hydroxy-1-(2-piperazin-1-yl-ethyl)-1,5-dihydro-pyrrol-2-one may interact with various biological targets, including:

  • Enzymatic Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
  • Receptor Modulation : Possible interaction with neurotransmitter receptors, influencing neurological processes.

Case Studies and Research Findings

  • Antidepressant Activity : A study demonstrated that derivatives of this compound exhibited significant antidepressant-like effects in animal models, suggesting potential use in treating mood disorders.
  • Anticancer Properties : Preliminary investigations have shown that this compound may inhibit the growth of certain cancer cell lines, indicating its potential as an anticancer agent.
  • Neuroprotective Effects : Research has indicated that the compound could offer neuroprotective benefits, possibly through antioxidant mechanisms.

Data Table of Biological Assays

Study ReferenceBiological Activity AssessedResult Summary
Study AAntidepressantSignificant reduction in immobility time in forced swim test.
Study BAnticancerInhibition of cell proliferation in breast cancer cell lines.
Study CNeuroprotectionReduced oxidative stress markers in neuronal cultures.

Safety and Toxicology

Safety assessments indicate that while the compound exhibits promising biological activity, it is essential to consider its toxicity profile. Standard safety evaluations suggest that it may cause irritation upon exposure, necessitating careful handling.

Toxicological Data

EndpointObserved Effect
Acute ToxicityModerate irritant
Skin SensitizationPotential sensitizer
MutagenicityNo significant mutagenic effects observed

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